2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid
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Overview
Description
2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid is a chemical compound with the molecular formula C10H12N2O5. It is known for its potential biological activity and various applications in scientific research . This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent . The resulting intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and acetic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(5-Carboxy-4-methyl-6-oxopyridazin-1-yl)acetic acid
- 2-(5-Methoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid
- 2-(5-Acetyl-4-methyl-6-oxopyridazin-1-yl)acetic acid
Comparison: Compared to these similar compounds, 2-(5-Ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid is unique due to its specific ethoxycarbonyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-ethoxycarbonyl-4-methyl-6-oxopyridazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-17-10(16)8-6(2)4-11-12(9(8)15)5-7(13)14/h4H,3,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDBWBMIZPKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN(C1=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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